![molecular formula C23H32N4O B5170510 N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)
N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key regulatory enzyme involved in many cellular processes. The unique structure of CPP makes it an attractive tool for studying the biochemical and physiological effects of PP2A inhibition.
Mechanism of Action
N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that regulates many cellular processes. N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide binds to the catalytic subunit of PP2A, preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Inhibition of PP2A by N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has been shown to have a variety of effects on cells, including induction of apoptosis, alteration of cell cycle progression, and modulation of signaling pathways. N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the exact biochemical and physiological effects of N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide may vary depending on the specific cellular context and the target substrates of PP2A.
Advantages and Limitations for Lab Experiments
N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has several advantages as a tool for studying PP2A. It is a potent and selective inhibitor of PP2A, which allows for precise control of PP2A activity in cells. N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide is also relatively stable and easy to use in experiments. However, N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has some limitations as well. It may have off-target effects on other phosphatases or enzymes, which can complicate the interpretation of results. Additionally, the effects of N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide may vary depending on the specific cellular context and the target substrates of PP2A.
Future Directions
There are several future directions for N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide research. One area of interest is the role of PP2A in cancer. PP2A has been shown to have both tumor-suppressive and oncogenic effects, and the exact role of PP2A in cancer may depend on the specific cellular context. N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide may be a useful tool for studying the role of PP2A in cancer and for developing PP2A-targeted therapies. Another area of interest is the role of PP2A in neurodegenerative diseases. N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has shown promise as a neuroprotective agent in animal models of neurodegenerative diseases, and further research may lead to the development of new treatments for these diseases. Overall, N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide is a valuable tool for studying the role of PP2A in cellular processes and has the potential to lead to new insights into a variety of diseases.
Synthesis Methods
The synthesis of N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide involves several steps, starting with the reaction of 1-benzyl-4-piperidone with hydrazine hydrate to form 1-(4-piperidinyl) hydrazine. This intermediate is then reacted with 2-phenylpropionyl chloride to form 1-(1-(2-phenylpropyl)-4-piperidinyl) hydrazine. The final step involves the reaction of this intermediate with cyclopentanecarboxylic acid chloride to form N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide.
Scientific Research Applications
N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has been widely used as a tool to study the role of PP2A in cellular processes. PP2A is involved in many important cellular processes, including cell division, DNA replication, and protein synthesis. Inhibition of PP2A by N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has been shown to have a variety of effects on cells, including induction of apoptosis, alteration of cell cycle progression, and modulation of signaling pathways. N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide has also been used to study the role of PP2A in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-[1-(2-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-18(19-7-3-2-4-8-19)17-26-15-12-21(13-16-26)27-22(11-14-24-27)25-23(28)20-9-5-6-10-20/h2-4,7-8,11,14,18,20-21H,5-6,9-10,12-13,15-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELHNVTEVEZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C(=CC=N2)NC(=O)C3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)
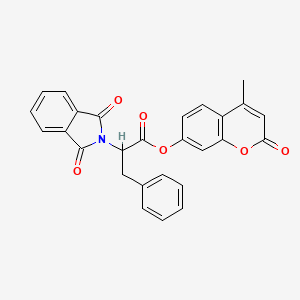
![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)
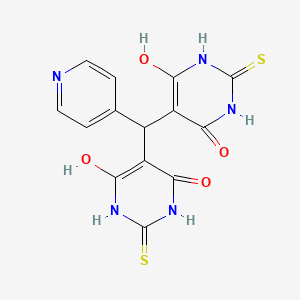
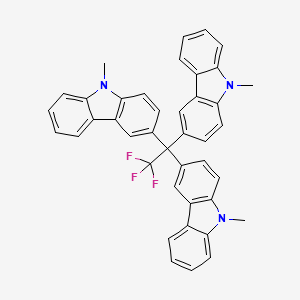
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
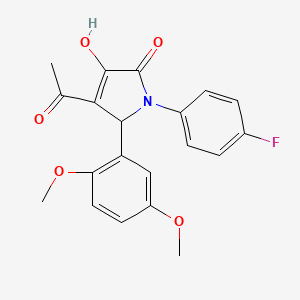
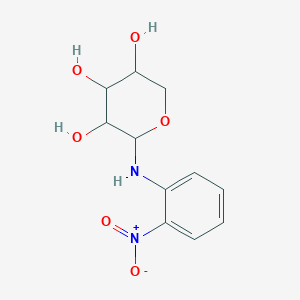
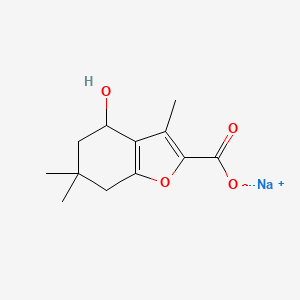
![1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5170520.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5170527.png)